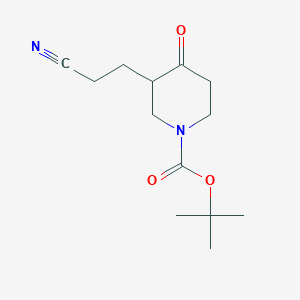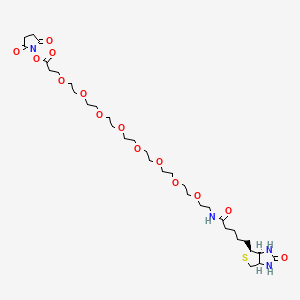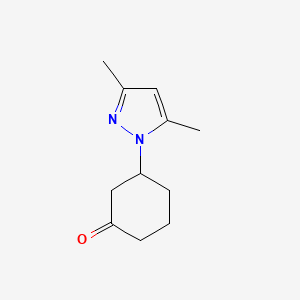
tert-Butyl-3-(2-Cyanoethyl)-4-oxopiperidin-1-carboxylat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthese von N-Boc-geschützten Anilinen
tert-Butyl-3-(2-Cyanoethyl)-4-oxopiperidin-1-carboxylat: wird in der palladiumkatalysierten Synthese von N-Boc-geschützten Anilinen eingesetzt . Dieser Prozess ist entscheidend für den Schutz der Aminogruppe während komplexer chemischer Synthesen, wodurch weitere Reaktionen stattfinden können, ohne diese funktionelle Gruppe zu beeinflussen.
Produktion von tetrasubstituierten Pyrrolen
Die Verbindung spielt eine Rolle bei der Synthese von tetrasubstituierten Pyrrolen, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind . Diese Pyrrole haben aufgrund ihrer vielfältigen biologischen Aktivitäten ein großes Potenzial in der Pharmakologie und Agrochemie.
Chromatographie und Massenspektrometrie
In der Chromatographie und Massenspektrometrie kann This compound zur Probenmanipulation verwendet werden, um die Trennung und Analyse komplexer Mischungen zu unterstützen . Seine Eigenschaften tragen zu einer effizienten und effektiven Durchführung dieser analytischen Techniken bei.
Forschung an biochemischen Reagenzien
Als biochemisches Reagenz ist diese Verbindung an Forschungsanwendungen beteiligt, die spezifische Aminosäurederivate erfordern . Es ist besonders nützlich in Studien, die die Proteinstruktur und -funktion untersuchen.
Löslichkeitsstudien
Die Löslichkeit von This compound in verschiedenen Lösungsmitteln wie Methylenchlorid, Chloroform und Alkoholen ist in der Forschung von Interesse. Seine geringe Löslichkeit in Petrolether und Wasser bietet auch einzigartige Anwendungen in Löslichkeitsstudien .
Sicherheit und Handhabung im Labor
Das Verständnis der Sicherheit und Handhabung dieser Verbindung ist für Laboranwendungen unerlässlich. Es ist als Reizstoff eingestuft, und die Kenntnis der richtigen Lagerungs- und Handhabungsprozeduren ist entscheidend für die Aufrechterhaltung einer sicheren Forschungsumgebung .
Wirkmechanismus
Target of action
In general, carbamate esters are used to protect reactive amine groups in a molecule during chemical synthesis . The amine group is the primary target of the carbamate ester.
Mode of action
The carbamate ester forms a covalent bond with the amine group, protecting it from reacting with other compounds in the reaction mixture . This allows chemists to perform reactions on other parts of the molecule without affecting the amine group.
Biochemical pathways
The exact biochemical pathways affected by this compound would depend on the specific molecule it is used to synthesize. In general, the use of a protecting group like a carbamate ester allows for more complex biochemical reactions to take place without unwanted side reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on the specific molecule it is part of. As a protecting group, the carbamate ester would typically be removed from the molecule before it is used in a biological context .
Result of action
The primary result of the action of a carbamate ester is the protection of an amine group during chemical synthesis . This allows for more complex molecules to be synthesized without unwanted side reactions.
Action environment
The efficacy and stability of a carbamate ester as a protecting group can be influenced by various factors, including the pH of the reaction mixture, the temperature, and the presence of other compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-6-11(16)10(9-15)5-4-7-14/h10H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRUOYPXTIUDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)





![8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1450406.png)
![1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one](/img/structure/B1450408.png)




